molecular formula C12H16O3 B15246051 (R)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid CAS No. 1311254-87-1

(R)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid

Cat. No.: B15246051
CAS No.: 1311254-87-1
M. Wt: 208.25 g/mol
InChI Key: LPPITBJXYYCDEQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is an organic compound with a complex structure It features a hydroxy group, two methyl groups, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid typically involves several steps. One common method includes the alkylation of a phenol derivative followed by oxidation and subsequent esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as oxidation-reduction reactions or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1311254-87-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2R)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m1/s1

InChI Key

LPPITBJXYYCDEQ-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C)C(=O)O)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C)C(=O)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.